molecular formula C20H19FN2O3S B12597864 N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide CAS No. 606095-26-5

N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B12597864
CAS No.: 606095-26-5
M. Wt: 386.4 g/mol
InChI Key: YQFYNBRTNRPCGB-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that features a quinoline core, a cyclopropyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage, typically through the reaction of the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield dihydroquinolines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide would depend on its specific biological target. Generally, compounds with a quinoline core can interact with DNA, enzymes, or receptors, potentially inhibiting their function or altering their activity. The cyclopropyl and fluoro groups can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: These are a class of antibiotics that share the quinoline core and fluoro substituent.

    Sulfonamides: These compounds contain the sulfonamide moiety and are widely used as antibiotics.

Uniqueness

N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide is unique due to the combination of its structural features, which can confer distinct biological activity and chemical reactivity compared to other similar compounds.

Properties

CAS No.

606095-26-5

Molecular Formula

C20H19FN2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C20H19FN2O3S/c1-13-2-9-19-14(10-13)11-15(20(24)22-19)12-23(17-5-6-17)27(25,26)18-7-3-16(21)4-8-18/h2-4,7-11,17H,5-6,12H2,1H3,(H,22,24)

InChI Key

YQFYNBRTNRPCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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